9-Deschloro-9-bromo-beclomethasone dipropionate 9-Deschloro-9-bromo-beclomethasone dipropionate
Brand Name: Vulcanchem
CAS No.: 52092-14-5
VCID: VC0192714
InChI: InChI=1S/C28H37BrO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1
SMILES: CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Br)O)C)C)OC(=O)CC
Molecular Formula: C28H37BrO7
Molecular Weight: 565.51

9-Deschloro-9-bromo-beclomethasone dipropionate

CAS No.: 52092-14-5

Cat. No.: VC0192714

Molecular Formula: C28H37BrO7

Molecular Weight: 565.51

Purity: > 95%

* For research use only. Not for human or veterinary use.

9-Deschloro-9-bromo-beclomethasone dipropionate - 52092-14-5

Specification

CAS No. 52092-14-5
Molecular Formula C28H37BrO7
Molecular Weight 565.51
IUPAC Name [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-bromo-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Standard InChI InChI=1S/C28H37BrO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1
SMILES CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Br)O)C)C)OC(=O)CC

Introduction

Chemical Identity and Properties

Chemical Identification

PropertyValueReference
Molecular FormulaC28H37BrO7
Molecular Weight565.49 g/mol
Physical FormSolid (neat)
Standard Purity>95% (HPLC)
Storage ConditionsFreeze (-20°C)
Shipping ConditionsAmbient

Structural Characteristics

Core Structure

The compound maintains the core structure of beclomethasone dipropionate, which contains several key functional groups that contribute to its pharmacological activity. The fundamental steroid nucleus includes a 1,2-double bond and hydroxyl groups at specific positions that are critical for receptor binding . The replacement of chlorine with bromine at position 9 constitutes the defining structural modification of this particular derivative.

Beclomethasone dipropionate itself contains several key functional features, including the 1,2-double bond, 11 beta-hydroxyl group, and 16 Beta-methyl group, along with two propionic acid ester groups at positions 17 and 21 . These dipropionic acid ester groups enhance steroidal lipophilicity, contributing to improved tissue penetration and reduced metabolic degradation . The 9-Deschloro-9-bromo derivative maintains these key functional groups while introducing the bromine modification.

Structure-Property Relationships

Pharmaceutical Significance

Role as a Reference Standard

Analytical Applications

Detection and Quantification Methods

Research Applications

Structure-Activity Relationship Studies

Halogenated derivatives such as 9-Deschloro-9-bromo-beclomethasone dipropionate are valuable in structure-activity relationship (SAR) studies, which investigate how specific structural modifications affect biological activity. By comparing the properties and activities of beclomethasone dipropionate with its brominated analog, researchers can gain insights into the role of the halogen substituent at position 9 in determining receptor binding affinity, anti-inflammatory potency, and other pharmacological parameters.

Metabolic Studies

The bromine substituent may influence the metabolic stability and biotransformation pathways of the compound compared to the chlorinated parent drug. Research into such metabolic differences can provide valuable information for drug development and optimization, potentially leading to derivatives with improved pharmacokinetic profiles or reduced side effects.

Comparative Analysis with Beclomethasone Dipropionate

Structural Comparison

FeatureBeclomethasone Dipropionate9-Deschloro-9-bromo-beclomethasone Dipropionate
Position 9 SubstituentChlorineBromine
Core StructureSteroid with 1,2-double bondSteroid with 1,2-double bond
Functional Groups11β-hydroxyl, 16β-methyl, 17,21-dipropionic esters11β-hydroxyl, 16β-methyl, 17,21-dipropionic esters
Molecular WeightLower (due to Cl)Higher (due to Br)

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